

Introduction: The Strategic Value of a Pyrazine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-bromopyrazine-2-carboxylate

Cat. No.: B1418297

[Get Quote](#)

Methyl 5-bromopyrazine-2-carboxylate (CAS No: 210037-58-4) is a substituted pyrazine derivative of significant interest in synthetic and medicinal chemistry.^{[1][2]} The pyrazine core is a common motif in pharmacologically active compounds, and the strategic placement of a bromine atom and a methyl ester group provides two distinct points for chemical modification. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester is amenable to hydrolysis, amidation, or reduction.^{[3][4]}

Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is critical for designing robust synthetic routes, ensuring analytical accuracy, developing purification strategies, and formulating for biological screening. This guide provides the foundational data and experimental frameworks necessary for its effective utilization.

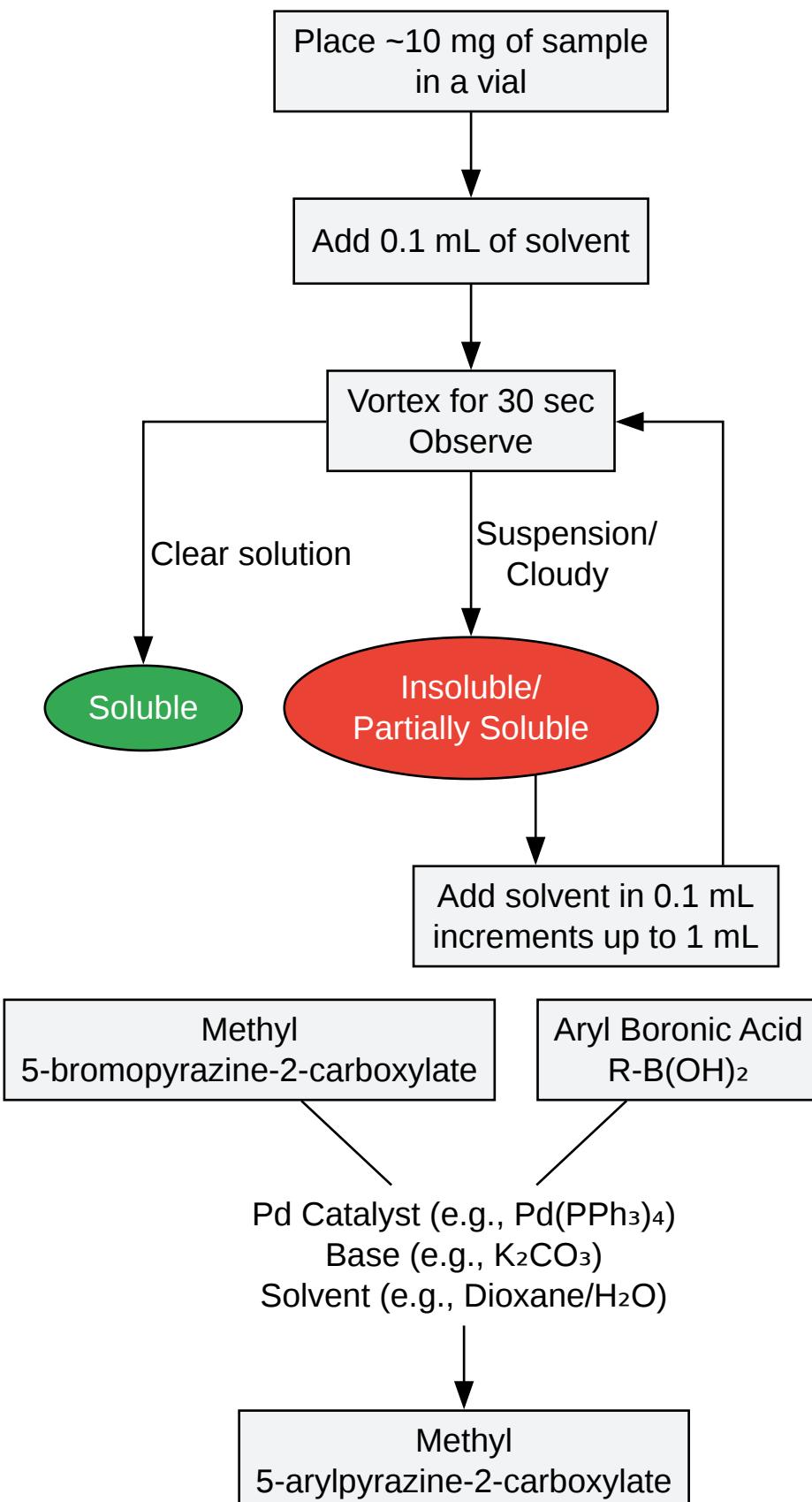
Core Physicochemical & Structural Identifiers

A precise understanding of a molecule begins with its fundamental identifiers and computed properties. This data is foundational for all subsequent experimental work, from calculating molar equivalents in a reaction to interpreting mass spectrometry data.

Property	Value	Source
IUPAC Name	methyl 5-bromopyrazine-2-carboxylate	[1]
CAS Number	210037-58-4	[2] [5]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [2]
Molecular Weight	217.02 g/mol	[1] [5]
Monoisotopic Mass	215.95344 Da	[1]
Appearance	Brown or solid form	[5] [6]
Purity (Typical)	≥97% - 98%	[2] [7]
SMILES	COC(=O)C1=CN=C(C=N1)Br	[1]
InChIKey	PVTAJWAGBTWOPG-UHFFFAOYSA-N	[1]
Predicted Density	1.669 g/cm ³	[6]
Predicted Boiling Point	289 °C	[6]
Predicted Flash Point	129 °C	[6]

Structural Verification: A Spectroscopic Approach

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following sections detail the expected spectroscopic signatures for **Methyl 5-bromopyrazine-2-carboxylate** and provide standardized protocols for data acquisition.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive confirmation of the pyrazine core, the substitution pattern, and the methyl ester group.

- ¹H NMR: The spectrum is expected to be simple and highly informative. The two protons on the pyrazine ring are in different chemical environments and should appear as distinct

singlets, likely in the δ 8.5-9.5 ppm region. The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.9-4.1 ppm.

- ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The four carbons of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm), and the methyl carbon of the ester will be the most upfield signal (δ 50-55 ppm).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-bromopyrazine-2-carboxylate | CymitQuimica [cymitquimica.com]
- 6. METHYL 5-BROMOPYRAZINE-2-CARBOXYLATE, CasNo.210037-58-4 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. Methyl 5-bromopyrazine-2-carboxylate, 97%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Pyrazine Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1418297#physical-properties-of-methyl-5-bromopyrazine-2-carboxylate\]](https://www.benchchem.com/product/b1418297#physical-properties-of-methyl-5-bromopyrazine-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com